molecular formula C6H6BrClN2 B11732347 2-Bromo-6-chloro-4-methylpyridin-3-amine

2-Bromo-6-chloro-4-methylpyridin-3-amine

Cat. No.: B11732347
M. Wt: 221.48 g/mol
InChI Key: VNHSZPSODLJUSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-6-chloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium as a catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

2-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

2-Bromo-6-chloro-4-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-methylpyridin-3-amine and its derivatives involves the inhibition of specific enzymes and pathways. For example, its derivatives can inhibit p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition can modulate the release of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

2-Bromo-6-chloro-4-methylpyridin-3-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-6-chloro-4-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(8)10-6(7)5(3)9/h2H,9H2,1H3

InChI Key

VNHSZPSODLJUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)Br)Cl

Origin of Product

United States

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